(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
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Overview
Description
(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that features a thiazine ring fused with a hydrazone moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves the condensation of 2-(1-phenylethylidene)hydrazine with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Alcohol derivatives.
Substitution: New compounds with substituted hydrazone moieties.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
The compound’s versatility extends to industrial applications, where it can be used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the thiazine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-1,3-thiazine
- 4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-1,3-oxazine
- 4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-1,3-diazine
Uniqueness
(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is unique due to the presence of both the thiazine ring and the hydrazone moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that may lack one of these features.
Properties
IUPAC Name |
(2Z)-4-oxo-2-[(Z)-1-phenylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRAGBLQCRBEBH-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C\1/NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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